molecular formula C21H25N3O4 B2980066 N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide CAS No. 1396714-40-1

N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide

Cat. No. B2980066
CAS RN: 1396714-40-1
M. Wt: 383.448
InChI Key: GHHHTDMRWTZLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide, commonly known as INP0403, is a small molecule inhibitor that has shown promising results in various scientific research studies. INP0403 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses.

Scientific Research Applications

Assessment of Cellular Proliferation in Tumors

A study investigated the use of a cellular proliferative marker, closely related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide, for imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. The presence of a significant correlation between the proliferative marker and Ki-67, a proliferation marker, suggests its promise for evaluating the proliferative status of solid tumors. This research indicates a potential application in oncological diagnostics and therapy monitoring (Dehdashti et al., 2013).

Investigation of Sigma-2 Receptors

Research into the binding affinity of various analogs, including substances structurally related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide, for sigma-2 receptors highlights the potential application in neuropharmacology and cancer therapy. The study found that specific analogs displayed high affinity for sigma-2 receptors, suggesting their utility in studying sigma-2 receptor involvement in diseases and as a target for therapeutic interventions (Xu et al., 2005).

Development of Anti-ulcer Drugs

An investigation into the cardiovascular properties of a new anti-ulcer drug highlighted the potential therapeutic applications of compounds structurally related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide. The study demonstrated the drug's ability to induce an increase in celiac and mesenteric arterial blood flow, suggesting its utility in treating conditions associated with impaired blood flow, alongside its primary application in treating ulcers (Hirohashi et al., 1993).

Fluorescence Enhancement in Chemical Analysis

Research into the fluorescence enhancement of specific stilbenes by N-phenyl substitutions revealed insights into the structural effects on photochemical behavior. These findings may inform the development of new fluorescent probes for biochemical and medical research, utilizing compounds structurally related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide (Yang et al., 2002).

Synthesis and Characterization in Medicinal Chemistry

A study on the synthesis and characterization of tritium-labeled compounds related to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide for use as C-C chemokine receptor 1 (CCR1) antagonists demonstrates the chemical synthesis applications of this compound. The research provides a framework for the development of labeled compounds for pharmacological studies and drug development processes (Hong et al., 2015).

properties

IUPAC Name

3,4-dimethoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-4-3-17(13-19(18)28-2)20(25)23-14-15-7-11-24(12-8-15)21(26)16-5-9-22-10-6-16/h3-6,9-10,13,15H,7-8,11-12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHHTDMRWTZLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.